N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 4-chloropyrimidine with pyrazole under basic conditions.
Introduction of the bromophenyl group: This step often involves a nucleophilic substitution reaction where the bromophenyl group is introduced using a suitable bromophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups to the bromophenyl moiety.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[(4-fluorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[(4-methylphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Uniqueness
N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQKCVSEDPPAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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